molecular formula C7H15NO B032411 4-Piperidineethanol CAS No. 622-26-4

4-Piperidineethanol

Cat. No.: B032411
CAS No.: 622-26-4
M. Wt: 129.2 g/mol
InChI Key: LDSQQXKSEFZAPE-UHFFFAOYSA-N
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Description

4-Piperidineethanol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a hydroxyl group attached to the ethyl side chain of the piperidine ring. It is commonly used in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Piperidineethanol can be synthesized through several methods. One common approach involves the reduction of 4-piperidone using reducing agents such as lithium aluminium hydride in tetrahydrofuran. The reaction is typically carried out at room temperature under an inert atmosphere .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 4-piperidone in the presence of a suitable catalyst. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Piperidineethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs with analgesic and anti-inflammatory properties.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Piperidineethanol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The hydroxyl group in its structure allows it to form hydrogen bonds with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxyl group placement, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

IUPAC Name

2-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSQQXKSEFZAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060749
Record name 4-Piperidineethanol
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Molecular Weight

129.20 g/mol
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CAS No.

622-26-4
Record name 4-Piperidineethanol
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Record name 4-Piperidineethanol
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Record name Piperidine-4-ethanol
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Synthesis routes and methods

Procedure details

A solution of 4-(2-hydroxyethyl)pyridine (1.8 g, 14.6 mol) in acetic acid (15 ml) containing platinum oxide (200 mg) was hydrogenated for 20 hours at 3.3-4 atmospheres pressure. After filtration, the filtrate was evaporated and azeotroped twice with toluene. The residue was triturated with 2N sodium hydroxide and solid sodium hydroxide was added to adjust the pH to 13. The volatiles were removed under vacuum and the residue was triturated with ether, filtered, washed with methylene chloride, and dried under vacuum to give 2-(piperidin-4-yl)-1-ethanol (860 mg, 46%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Customer
Q & A

Q1: What are the applications of 4-Piperidineethanol in polymer chemistry?

A1: this compound serves as a precursor to synthesize novel monomers for temperature-sensitive polymers. For instance, it reacts with acryloyl chloride to produce 4-piperidineethanolacrylamide. This monomer can then be polymerized to form poly(4-piperidineethanolacrylamide) (PPEA) []. PPEA exhibits promising thermoresponsive properties, making it a potential alternative to commonly used temperature-sensitive polymers like poly(N-isopropylacrylamide) (PNIPA) [].

Q2: How does the structure of this compound relate to the properties of the resulting polymers?

A2: The cyclic piperidine ring in this compound influences the lower critical solution temperature (LCST) of the resulting polymers. When incorporated into polyacrylamides, this structure contributes to the polymer's temperature sensitivity []. Researchers are exploring the impact of different alkyl groups, including those derived from this compound, on the LCST and critical flocculation temperature (CFT) of these polymers [].

Q3: Can this compound be used to synthesize other biologically active compounds?

A3: Yes, this compound can be incorporated into more complex molecules, such as naphthalimide derivatives. Studies have shown that incorporating this compound, as well as other piperidine moieties, into the naphthalimide structure can significantly influence the compound's cytotoxic activity against various cancer cell lines []. This suggests its potential use in developing novel anticancer agents.

Q4: What is the most common synthesis route for this compound?

A4: A high-yielding synthesis method for this compound involves a two-step process starting from 4-methylpyridine. The first step involves reacting 4-methylpyridine with formaldehyde, followed by a reduction using a palladium on carbon (10% Pd-C) catalyst. This method has been reported to produce this compound with an overall yield of 91% [].

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